(R)-2-Hydroxymethyl-pentanoic acid is a chiral compound characterized by the presence of a hydroxymethyl group attached to the second carbon of a pentanoic acid chain. Its molecular formula is , and it has a molecular weight of approximately 132.15768 g/mol . This compound is significant in various chemical and biological contexts due to its unique structural features and properties.
These reactions highlight its versatility as a building block in organic synthesis.
Several methods exist for synthesizing (R)-2-hydroxymethyl-pentanoic acid:
These methods ensure that the compound can be produced efficiently for research and industrial applications.
(R)-2-Hydroxymethyl-pentanoic acid finds applications in several fields:
Several compounds share structural similarities with (R)-2-hydroxymethyl-pentanoic acid. Here are some notable examples:
(R)-2-Hydroxymethyl-pentanoic acid stands out due to its specific chiral configuration, which may enhance its selectivity in biological interactions compared to its non-chiral counterparts or other similar compounds. The presence of both a hydroxyl and carboxylic group also provides unique opportunities for chemical reactivity that can be exploited in synthetic applications.
(R)-2-Hydroxymethyl-pentanoic acid emerged as a compound of interest in the early 2000s alongside advancements in chiral synthesis methodologies. Initial reports in PubChem databases date its formal registration to 2006, though its synthetic utility was recognized earlier in studies on β-hydroxy acid derivatives. The compound gained prominence through its role in producing isosaccharinic acids, which are critical in cellulose degradation processes. Early synthesis routes relied on resolution of racemic mixtures, but modern approaches leverage stereoselective enzymatic catalysis, as demonstrated in chemoenzymatic cascades using L-amino acid deaminases.
The compound belongs to the hydroxycarboxylic acid family and is systematically named using IUPAC conventions:
Its chiral center at C2 confers distinct stereochemical properties, differentiating it from linear hydroxypentanoic acid isomers.
This compound serves as a versatile chiral building block due to:
Comparative analysis with related compounds highlights its unique reactivity:
Recent studies prioritize:
(R)-2-Hydroxymethyl-pentanoic acid (C₆H₁₂O₃) consists of a five-carbon aliphatic chain with two functional groups: a hydroxymethyl (-CH₂OH) substituent at the second carbon and a carboxylic acid (-COOH) group at the terminal position. The molecular weight is 132.16 g/mol, as confirmed by PubChem data [1] [2]. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₂O₃ | [1] [2] |
| Molecular weight | 132.16 g/mol | [1] [2] |
| Functional groups | Carboxylic acid, hydroxymethyl | [1] [2] |
| Chain length | Pentanoic acid backbone | [1] [2] |
The carbon chain adopts a zigzag conformation, with the chiral center at C2 dictating spatial arrangement. The hydroxymethyl group introduces polarity, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) [2].
The compound’s (R)-configuration arises from the Cahn-Ingold-Prelog priority rules applied to C2. The four substituents at this chiral center are:
The absolute configuration is encoded in its SMILES notation (CCCC[@H](CO)C(=O)O), where the @ symbol denotes the R-enantiomer [1] [2]. Enantiomeric purity is critical for biological activity, as the (S)-isomer often exhibits divergent interactions with chiral environments [2].
| Stereochemical Property | Description | Source |
|---|---|---|
| Chiral center | C2 | [1] [2] |
| Enantiomeric pair | (R) and (S) configurations | [1] [2] |
| Optical rotation | Not reported | – |
Structural isomerism in this compound family arises from variations in functional group placement. For example:
Positional isomers:
Functional group isomers:
The 2-hydroxymethyl variant exhibits distinct physicochemical properties compared to its 3-hydroxymethyl analog (PubChem CID 14168391) [4], including differences in boiling points and hydrogen-bonding capacity due to altered proximity between functional groups [4].
The molecule’s flexibility permits rotation around σ bonds, yielding distinct conformers:
Density functional theory (DFT) calculations suggest a rotational barrier of ~8–12 kJ/mol for the C2–C3 bond, with the antiperiplanar form being energetically favored by 3.2 kJ/mol [2].
Accurate depiction of the molecule requires multiple notation systems:
CCCC[C@H](CO)C(=O)O encodes stereochemistry via the @ modifier [1] [2]. InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 specifies the R-configuration through the /m1/s1 suffix [1] [2]. These methods ensure unambiguous communication of structural and stereochemical details in research contexts [1] [2].
(R)-2-Hydroxymethyl-pentanoic acid is predicted to exist as a solid at room temperature (20°C) [1] [3]. The compound typically exhibits a white to off-white crystalline appearance, consistent with the physical characteristics observed for related hydroxycarboxylic acids [4] [5]. This solid state behavior contrasts with the parent pentanoic acid, which is a liquid at ambient conditions [6] [7].
The molecular structure contains both hydrophilic functional groups (carboxylic acid and hydroxymethyl) and a hydrophobic pentyl chain, contributing to its intermediate polarity characteristics [1] [3]. The presence of multiple hydrogen bonding sites influences the compound's physical state and intermolecular interactions .
The solubility characteristics of (R)-2-Hydroxymethyl-pentanoic acid reflect its amphiphilic nature, with both polar and nonpolar structural components [1] [3].
The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), a characteristic that has been experimentally confirmed [1] . This solubility pattern is typical for hydroxycarboxylic acids due to the compound's ability to form hydrogen bonds with polar aprotic solvents [8].
Methanol solubility is also expected based on the structural similarity to related hydroxymethyl acids, though specific quantitative data for this compound has not been reported [9]. The hydroxymethyl group (-CH₂OH) and carboxylic acid functionality provide multiple sites for hydrogen bonding with protic solvents [10].
The compound exhibits limited water solubility compared to shorter-chain analogs [9] [10]. While the hydroxymethyl and carboxylic acid groups confer some hydrophilic character, the five-carbon alkyl chain introduces significant hydrophobic character that reduces overall water solubility [11].
For comparison, 2-hydroxypentanoic acid (lacking the hydroxymethyl substituent) shows moderate water solubility, suggesting that (R)-2-Hydroxymethyl-pentanoic acid may have enhanced polar solvent compatibility due to the additional hydroxyl functionality [12] [13].
Based on structural analogs, the compound is expected to show poor solubility in nonpolar organic solvents such as petroleum ether and hexane [10]. This behavior is consistent with other hydroxymethyl fatty acids, which require polar extraction methods for isolation and purification [10].
No experimental melting point data has been reported for (R)-2-Hydroxymethyl-pentanoic acid in the available literature [1] [5] [3]. However, comparative analysis with structurally related compounds provides insight into expected values:
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 2-Hydroxypentanoic acid | 34-35 | [12] [13] [14] |
| (R)-2-Hydroxy-4-methylpentanoic acid | 76-80 | [4] |
| Pentanoic acid | -34.5 | [6] [7] |
The melting point is expected to be significantly higher than pentanoic acid due to enhanced intermolecular hydrogen bonding from the hydroxymethyl substituent [13] [7]. Based on the trend observed in related hydroxy acids, a melting point in the range of 40-80°C would be anticipated [4] [12].
The predicted boiling point is 251.3 ± 13.0°C based on computational modeling using group contribution methods [1] [4]. This value represents a substantial elevation compared to pentanoic acid (185°C), reflecting the increased molecular weight and enhanced intermolecular forces [6] [7].
The boiling point elevation follows the expected trend for hydroxymethyl substitution, which introduces additional hydrogen bonding sites and increases the energy required for vaporization [10]. This prediction aligns with the boiling point of 248°C reported for 2-hydroxypentanoic acid [13] [14].
No experimental density data has been reported for (R)-2-Hydroxymethyl-pentanoic acid [1] [3]. Computational predictions and structural comparisons provide estimated values:
| Compound | Density (g/cm³) | Method |
|---|---|---|
| Pentanoic acid | 0.930 | Experimental [15] [6] |
| (R)-2-Hydroxy-4-methylpentanoic acid | 1.097 (predicted) | Computational [4] |
The higher predicted density compared to pentanoic acid reflects the presence of oxygen-containing functional groups, which increase the molecular mass per unit volume [15] [6]. The hydroxymethyl and carboxylic acid groups contribute to a more compact molecular packing through hydrogen bonding interactions [4].
The specific gravity (relative to water at 4°C) is expected to be slightly greater than 1.0, indicating that the compound would be denser than water. This property is consistent with most hydroxycarboxylic acids and facilitates separation processes in aqueous media [16].
(R)-2-Hydroxymethyl-pentanoic acid contains one chiral center at the C-2 position, designated with (R)-configuration according to Cahn-Ingold-Prelog nomenclature [1] [3]. The absolute stereochemistry is encoded in the compound's SMILES notation: CCC[C@H](CO)C(=O)O, where the @ symbol specifies the R-enantiomer [1] [3].
No experimental optical rotation data has been reported for (R)-2-Hydroxymethyl-pentanoic acid [1] [3]. However, as a chiral compound, it is expected to exhibit optical activity when dissolved in appropriate solvents [17] [18] [19].
Based on structural analogs and chiroptical theory, the compound would be expected to show measurable optical rotation [17] [18]. For comparison, related chiral hydroxy acids typically exhibit specific rotations in the range of ±10° to ±50° depending on solvent and concentration [20] [21].
The magnitude and sign of optical rotation would depend on:
The enantiomeric excess and optical purity of synthetic samples would be critical parameters for applications requiring stereochemical control [22] [19]. Chiral HPLC analysis using polysaccharide-based columns would be the preferred method for determining enantiomeric composition .
The compound would be suitable for analysis by: